Cas no 1341554-63-9 ((3-ethylpentyl)(methyl)amine)

Technical Introduction: (3-Ethylpentyl)(methyl)amine (3-Ethylpentyl)(methyl)amine is a secondary amine featuring a branched alkyl chain (3-ethylpentyl) and a methyl substituent on the nitrogen. This structural configuration imparts moderate lipophilicity and steric hindrance, making it useful as an intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty surfactants. Its asymmetric substitution pattern may enhance selectivity in catalytic reactions or ligand design. The compound’s stability and solubility in common organic solvents facilitate handling in synthetic workflows. Further applications may include its use as a building block for nitrogen-containing heterocycles or functionalized amines. Proper storage under inert conditions is recommended to prevent degradation.
(3-ethylpentyl)(methyl)amine structure
(3-ethylpentyl)(methyl)amine structure
Product Name:(3-ethylpentyl)(methyl)amine
CAS No:1341554-63-9
MF:C8H19N
MW:129.24316239357
CID:5939610
PubChem ID:23390770
Update Time:2025-10-28

(3-ethylpentyl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • (3-ethylpentyl)(methyl)amine
    • 1341554-63-9
    • AKOS014196610
    • EN300-1857432
    • SCHEMBL20342107
    • Inchi: 1S/C8H19N/c1-4-8(5-2)6-7-9-3/h8-9H,4-7H2,1-3H3
    • InChI Key: SYIVGSVODIOXBK-UHFFFAOYSA-N
    • SMILES: N(C)CCC(CC)CC

Computed Properties

  • Exact Mass: 129.151749610g/mol
  • Monoisotopic Mass: 129.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 48.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

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Additional information on (3-ethylpentyl)(methyl)amine

(3-Ethylpentyl)(Methyl)Amine: A Comprehensive Overview

(3-Ethylpentyl)(methyl)amine, also known by its CAS number 1341554-63-9, is an organic compound with the molecular formula C8H17N. This amine derivative has gained attention in various fields due to its unique chemical properties and potential applications. In this article, we will delve into the structure, synthesis, properties, and applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

The compound (3-ethylpentyl)(methyl)amine consists of a pentyl chain substituted with an ethyl group at the third carbon atom and a methyl group attached to the nitrogen atom. This structure imparts it with a branched alkyl chain, which influences its physical and chemical properties. The molecule's nitrogen atom can act as a nucleophile or base, making it versatile in various chemical reactions. Recent studies have highlighted its role in catalytic processes and its potential as a building block in organic synthesis.

One of the key aspects of (3-ethylpentyl)(methyl)amine is its synthesis. Traditionally, it has been synthesized through alkylation or reductive amination methods. However, recent advancements have explored more efficient and environmentally friendly approaches. For instance, researchers have utilized microwave-assisted synthesis to enhance reaction rates and selectivity. These methods not only improve the yield but also reduce the environmental footprint, aligning with current trends toward sustainable chemistry.

The physical properties of (3-ethylpentyl)(methyl)amine are crucial for its applications. It is typically a liquid at room temperature with a characteristic amine odor. Its boiling point and melting point are essential parameters for its use in various industrial processes. Recent studies have also investigated its solubility in different solvents, which is critical for its application in pharmaceuticals and agrochemicals. Understanding these properties helps in optimizing its use across diverse industries.

In terms of applications, (3-ethylpentyl)(methyl)amine finds utility in several sectors. It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a catalyst in organic reactions has also been explored, particularly in asymmetric catalysis and polymerization processes. Recent research has demonstrated its effectiveness in enhancing the efficiency of enzymatic reactions, opening new avenues for biotechnological applications.

The chemical stability of (3-ethylpentyl)(methyl)amine is another critical factor influencing its applications. It exhibits moderate stability under normal conditions but can undergo degradation under certain environmental conditions. Recent studies have focused on improving its stability through structural modifications or by incorporating it into stable matrices. These advancements are expected to expand its application scope further.

In conclusion, (3-ethylpentyl)(methyl)amine, with its CAS number 1341554-63-9, is a versatile compound with promising applications across multiple industries. Its unique structure and properties make it an invaluable tool in organic synthesis and catalysis. By leveraging the latest research findings, we can unlock new potential uses for this compound while ensuring sustainable practices are maintained throughout its production and application processes.

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